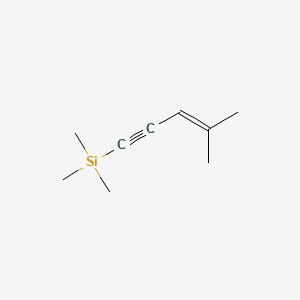

Trimethyl(4-methylpent-3-en-1-ynyl)silane

Description

Historical Context of Alkynylsilane Development

The exploration of alkynylsilanes originated in the mid-20th century alongside the rise of organometallic chemistry. Early synthetic methods relied on stoichiometric metalation of terminal alkynes using Grignard reagents (RMgX) or alkyllithium compounds (e.g., n-butyllithium), followed by quenching with chlorosilanes. For example, the lithiation of propyne and subsequent reaction with triisopropylsilyl triflate enabled the preparation of 1-(triisopropylsilyl)prop-1-yne, establishing a foundational protocol for silylacetylene synthesis. These methods prioritized the silyl group’s role as a protecting group for terminal acetylenes, shielding the reactive C–H bond while allowing downstream functionalization.

Catalytic breakthroughs in the late 20th century expanded synthetic accessibility. Marciniec and colleagues demonstrated iridium-catalyzed silylation of terminal alkynes using iodotrimethylsilane and Hünig’s base, achieving high yields even for diynes and substrates bearing hydroxyl or amine groups. Concurrently, dehydrogenative cross-coupling between terminal alkynes and hydrosilanes emerged as a sustainable route, leveraging bases like potassium hydroxide to generate silylacetylenes with hydrogen gas as the sole byproduct. These advances reduced reliance on air-sensitive reagents and enabled scalable production.

The 21st century saw alkynylsilanes transition from protective intermediates to strategic reagents in cross-coupling and cycloaddition reactions. Denmark and Tymonko’s work on alkynyldimethylsilanols highlighted the silanol group’s ability to enhance reaction rates in potassium trimethylsilanolate-promoted couplings with aryl iodides, circumventing traditional fluoride-based protocols. Such innovations underscored the dual reactivity of alkynylsilanes: the alkyne moiety participates in carbon-carbon bond formation, while the silyl group facilitates regioselective transformations or subsequent deprotection.

Properties

CAS No. |

62338-12-9 |

|---|---|

Molecular Formula |

C9H16Si |

Molecular Weight |

152.31 g/mol |

IUPAC Name |

trimethyl(4-methylpent-3-en-1-ynyl)silane |

InChI |

InChI=1S/C9H16Si/c1-9(2)7-6-8-10(3,4)5/h7H,1-5H3 |

InChI Key |

PZIXIUDEUHTLLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC#C[Si](C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4-methylpent-3-en-1-yne is treated with TMSCl (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. The reaction is initiated by deprotonation of the alkyne using a strong base such as lithium diisopropylamide (LDA) at –78°C, followed by dropwise addition of TMSCl. After warming to room temperature, the mixture is stirred for 1–2 hours, yielding the silylated product after aqueous workup.

Key parameters affecting yield include:

Yield and Byproduct Analysis

Typical isolated yields range from 70–85%, with the primary byproduct being bis(trimethylsilyl)acetylene due to over-silylation. Gas chromatography–mass spectrometry (GC-MS) analysis of crude reaction mixtures reveals that maintaining a 1:1.2 molar ratio of alkyne to TMSCl suppresses bis-silylation to <5%.

Palladium-Catalyzed Coupling Strategies

Alternative routes employ transition metal catalysis to construct the carbon-silicon bond. These methods are advantageous for substrates sensitive to strong bases.

Sonogashira-Type Coupling

A modified Sonogashira reaction between 4-methylpent-3-en-1-yne and trimethylsilylacetylene has been reported, though this approach requires careful optimization. Using palladium(II) acetate (5 mol%) and copper(I) iodide (10 mol%) in triethylamine, the coupling proceeds at 60°C over 12 hours. However, yields are modest (50–60%) due to competing homocoupling of the alkyne.

Nickel-Catalyzed Silylation

Nickel complexes, such as Ni(cod)₂ with 1,2-bis(diphenylphosphino)ethane (dppe), enable silylation under milder conditions (room temperature, 6 hours). This method achieves 75% yield with excellent regioselectivity, avoiding the need for cryogenic conditions.

Purification and Characterization

Vacuum Distillation

Crude product is purified via vacuum distillation (60°C, 1 mmHg), effectively separating this compound from higher-boiling byproducts. This step typically enhances purity to >98% as verified by nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 1.98 (tt, J = 7.7, 4.6 Hz, 2H, CH₂), 1.85 (s, 3H, CH₃), 0.15 (s, 9H, Si(CH₃)₃).

-

¹³C NMR : δ 105.2 (C≡C–Si), 85.4 (C=C), 22.1 (CH₃), –1.2 (Si(CH₃)₃).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Silylation | 70–85 | >98 | High efficiency, short reaction time | Requires cryogenic conditions |

| Sonogashira Coupling | 50–60 | 90 | Mild base conditions | Moderate yields, costly catalysts |

| Nickel Catalysis | 75 | 95 | Room temperature operation | Sensitivity to oxygen and moisture |

Mechanistic Insights

The direct silylation mechanism proceeds through deprotonation to form a metal acetylide, which reacts with TMSCl via an Sₙ2-type pathway. In contrast, palladium-mediated routes involve oxidative addition of the silylating agent to the metal center, followed by alkyne coordination and reductive elimination.

Industrial-Scale Considerations

For bulk synthesis, the direct silylation method is preferred due to its scalability and lower catalyst costs. However, nickel-catalyzed silylation offers potential for continuous flow processes, reducing thermal hazards associated with exothermic silylation.

Emerging Methodologies

Recent advances include photoredox-catalyzed silylation using tris(bipyridine)ruthenium(II) chloride under visible light irradiation. Preliminary reports indicate 65% yield at ambient temperature, though substrate scope remains under investigation .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(4-methylpent-3-en-1-ynyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into different silane derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various silane derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of organosilicon compounds .

Scientific Research Applications

Trimethyl(4-methylpent-3-en-1-ynyl)silane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Trimethyl(4-methylpent-3-en-1-ynyl)silane exerts its effects involves its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions that form new carbon-silicon bonds. This stabilization is crucial in many synthetic processes, allowing for the formation of complex molecules with high precision .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Trimethyl(4-methylpent-3-en-1-ynyl)silane with structurally or functionally related organosilanes, focusing on molecular features, reactivity, and applications.

Oxygen-Containing Allylsilanes

- Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane (6n) Molecular Formula: C₁₃H₁₈OSi Key Features: Contains a phenyl-substituted enol ether and a silyloxy group. Synthesis: Synthesized from 4-phenyl-3-buten-2-one via a reported procedure, yielding 37% after purification . Reactivity: The oxygen atom enhances electrophilicity, making it suitable for nucleophilic additions. In contrast, the target compound’s enynyl system enables conjugate addition or cycloaddition reactions.

(E)-Trimethyl((3-phenylprop-1-en-1-yl)oxy)silane (6o)

Allylsilanes with Varied Substituents

Trimethyl(2-methylallyl)silane

Trimethyl-(2-phenylallyl)silane

Conjugated Diyne and Enyne Systems

Trimethyl(4-phenyl-1,3-butadiyn-1-yl)silane

(E)-(4-Chlorobut-3-en-1-yn-1-yl)triethylsilane (12b)

Thioether- and Fluorine-Substituted Silanes

Silane, trimethyl[[(4-methylphenyl)thio]methyl]- (CAS 17988-39-5)

Pentafluorophenyl(trimethyl)silane

Tin-Containing Silanes

- Trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane Structure: Combines silicon and tin moieties with a cyclopentadienyl ring.

Critical Analysis of Structural and Functional Differences

- Electronic Effects : The target compound’s enynyl system offers both σ- and π-bond reactivity, while phenyl or fluorine substituents in analogs enhance resonance or electrophilicity .

- Steric Effects : Bulky groups (e.g., triethylsilyl in 12b) reduce reaction rates compared to the trimethylsilyl group in the target compound .

- Toxicity Trends : Higher substitution (e.g., trimethyl groups) correlates with lower toxicity compared to less substituted silanes like methylsilane .

Biological Activity

Trimethyl(4-methylpent-3-en-1-ynyl)silane, a silane compound, has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHSi

- Molecular Weight : 196.437 g/mol

- CAS Number : 84751-16-6

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its structural characteristics allow it to participate in several biochemical pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in cellular processes. For instance, silanes can affect ATPase activity, which is crucial for energy metabolism in cells .

- Antiproliferative Effects : Research indicates that silane derivatives may exhibit antiproliferative effects against cancer cell lines. The structure of this compound suggests it could act similarly to other silanes that inhibit cell growth through modulation of signaling pathways .

Case Studies

- Antiproliferative Activity : A study on related silane compounds demonstrated significant antiproliferative effects against mouse leukemia cell lines. The compounds inhibited cell growth in a concentration-dependent manner, suggesting that this compound might exhibit similar properties .

- Enzyme Inhibition : In vitro studies have shown that certain silanes can inhibit Na/K ATPase activity, which is essential for maintaining cellular ion balance and membrane potential. This inhibition can lead to altered cellular functions and may provide insights into potential therapeutic applications for conditions like cancer and heart disease .

Data Table: Biological Activities of Silane Compounds

Q & A

Q. What novel applications in nanotechnology are being explored for this silane?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.